molecular formula C9H13BrClNO B2981066 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride CAS No. 2517793-93-8

2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2981066
CAS No.: 2517793-93-8
M. Wt: 266.56
InChI Key: UCLWQTQJPWFRNB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H13BrClNO. It is a derivative of phenethylamine, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenylacetic acid, undergoes bromination to introduce a bromine atom at the 3-position.

    Reduction: The brominated intermediate is then reduced to form 3-bromo-5-methoxyphenylacetaldehyde.

    Amination: The aldehyde is subjected to reductive amination with ammonia or an amine source to yield 2-(3-bromo-5-methoxyphenyl)ethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-bromo-5-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLWQTQJPWFRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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